molecular formula C19H23ClN2OS B11136703 7-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide

7-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11136703
M. Wt: 362.9 g/mol
InChI Key: ZBHRYYRXRLYTQJ-UHFFFAOYSA-N
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Description

7-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a quinolizidine moiety, which is a bicyclic amine. The presence of a chlorine atom and a carboxamide group further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of a suitable thiophene precursor with an appropriate electrophile.

    Introduction of the Quinolizidine Moiety: This step involves the reaction of the benzothiophene intermediate with a quinolizidine derivative under conditions that promote nucleophilic substitution.

    Carboxamide Formation: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carboxamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The quinolizidine moiety is known to interact with various biological receptors, potentially leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its combined structural features, which include a benzothiophene core, a quinolizidine moiety, and a carboxamide group. This combination imparts unique chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C19H23ClN2OS

Molecular Weight

362.9 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-7-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H23ClN2OS/c20-15-7-3-5-13-11-17(24-18(13)15)19(23)21-12-14-6-4-10-22-9-2-1-8-16(14)22/h3,5,7,11,14,16H,1-2,4,6,8-10,12H2,(H,21,23)

InChI Key

ZBHRYYRXRLYTQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)C3=CC4=C(S3)C(=CC=C4)Cl

Origin of Product

United States

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